molecular formula C26H37N5O7S B038018 epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine CAS No. 111290-37-0

epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine

Cat. No. B038018
CAS RN: 111290-37-0
M. Wt: 563.7 g/mol
InChI Key: JHYGBCRNVDOZKC-LZJOCLMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine (EDKAA) is a synthetic peptide that has been extensively studied for its potential applications in various fields of research. This peptide is composed of five amino acids, namely lysine, alanine, and three N-terminal amino acids, including N-acetyl-dansyl, N-alpha-dansyl, and N-alpha-lysyl. EDKAA has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine is not completely understood. However, it is believed that epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine can penetrate the cell membrane and enter the cells through an endocytic pathway. Once inside the cells, epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine can interact with intracellular components, such as proteins and nucleic acids. epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine has been shown to have a high affinity for DNA and can bind to DNA in a sequence-specific manner.
Biochemical and Physiological Effects
epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine has been shown to have a low toxicity and is biocompatible. epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine has been used as a model peptide to study the binding of peptides to DNA. epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine has been shown to have a high affinity for DNA and can bind to DNA in a sequence-specific manner. This property of epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine can be used to develop DNA-based biosensors and diagnostic tools.

Advantages and Limitations for Lab Experiments

The advantages of using epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine in lab experiments include its low toxicity, biocompatibility, and cell-penetrating properties. epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine can be used as a model peptide to study the mechanism of action of CPPs and the binding of peptides to DNA. However, the limitations of using epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine in lab experiments include its high cost and the difficulty in synthesizing the peptide.

Future Directions

Epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine has potential applications in various fields of research, including drug delivery, bioimaging, and proteomics. Future research can focus on developing new methods for synthesizing epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine and exploring its potential applications in these fields. epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine can be used as a model peptide to study the mechanism of action of CPPs and the binding of peptides to DNA. Future research can focus on developing new CPPs based on the structure of epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine and exploring their potential applications in drug delivery.

Synthesis Methods

Epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine can be synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine involves the coupling of N-acetyl-dansyl-lysine to the solid support, followed by the sequential addition of alanine and lysine using standard Fmoc-based SPPS protocols. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine has been extensively studied for its potential applications in various fields of research, including drug delivery, bioimaging, and proteomics. epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine has been used as a model peptide to study the mechanism of action of cell-penetrating peptides (CPPs). CPPs are short peptides that can penetrate the cell membrane and deliver cargo molecules into the cells. epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine has been shown to have cell-penetrating properties and can be used as a CPP to deliver therapeutic molecules into the cells.

properties

CAS RN

111290-37-0

Product Name

epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine

Molecular Formula

C26H37N5O7S

Molecular Weight

563.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-6-acetamido-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C26H37N5O7S/c1-16(24(33)29-17(2)26(35)36)28-25(34)21(12-6-7-15-27-18(3)32)30-39(37,38)23-14-9-10-19-20(23)11-8-13-22(19)31(4)5/h8-11,13-14,16-17,21,30H,6-7,12,15H2,1-5H3,(H,27,32)(H,28,34)(H,29,33)(H,35,36)/t16-,17-,21+/m1/s1

InChI Key

JHYGBCRNVDOZKC-LZJOCLMNSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Other CAS RN

111290-37-0

sequence

XAA

synonyms

EADLAA
epsilon-N-acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine

Origin of Product

United States

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